Welcome to the BenchChem Online Store!
molecular formula C18H26FNO2Si B8565892 6-fluoro-1-(triisopropylsilyl)-1H-indole-5-carboxylic acid

6-fluoro-1-(triisopropylsilyl)-1H-indole-5-carboxylic acid

Cat. No. B8565892
M. Wt: 335.5 g/mol
InChI Key: LBJRRVRBUKWDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321756B2

Procedure details

In a 250 mL round bottomed flask, 6-fluoro-1-(triisopropylsilyl)-1H-indole (5.12 g, 17.57 mmol) was treated with THF (35 mL), cooled to −75° C. and treated with sec-butyllithium, 1.4 M in cyclohexane (12.55 mL, 17.57 mmol) and stirred at −75° C. for 2 h. The reaction mixture was treated with crushed dry ice and was warmed to RT over 30 min. The reaction mixture was treated with 10 mL water and the organic layer was washed with 1 M citric acid (2×20 mL) in an extraction funnel. The organic layer was then concentrated under reduced pressure (rotary evaporator) and recrystallized from a 9:1 mixture of hexanes:Et2O (100 mL) overnight in the freezer affording 6-fluoro-1-(triisopropylsilyl)-1H-indole-5-carboxylic acid (4.36 g, 13.00 mmol, 74.0% yield) as a white crystalline solid. MS (ESI, pos. ion) m/z: 336.0 (M+H)+. 1H NMR (400 MHz, CDCl3) δ ppm 8.25 (1H, d, J=7.4 Hz), 7.26 (1H, d, J=3.1 Hz), 7.20 (1H, d, J=12.9 Hz), 6.65 (1H, d, J=2.9 Hz), 1.68 (3H, quin, J=7.5 Hz), 1.14 (18H, d, J=7.6 Hz).
Quantity
5.12 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])=[CH:4][CH:3]=1.C([Li])(CC)C.C1CCCCC1.[C:32](=[O:34])=[O:33]>CCOCC.O.C1COCC1>[F:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][N:8]2[Si:11]([CH:15]([CH3:17])[CH3:16])([CH:18]([CH3:20])[CH3:19])[CH:12]([CH3:13])[CH3:14])=[CH:4][C:3]=1[C:32]([OH:34])=[O:33]

Inputs

Step One
Name
Quantity
5.12 g
Type
reactant
Smiles
FC1=CC=C2C=CN(C2=C1)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
12.55 mL
Type
reactant
Smiles
C1CCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
stirred at −75° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to RT over 30 min
Duration
30 min
WASH
Type
WASH
Details
the organic layer was washed with 1 M citric acid (2×20 mL) in an extraction funnel
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was then concentrated under reduced pressure (rotary evaporator)
CUSTOM
Type
CUSTOM
Details
recrystallized from a 9:1 mixture of hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=C2C=CN(C2=C1)[Si](C(C)C)(C(C)C)C(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13 mmol
AMOUNT: MASS 4.36 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.